3-氯-6-(哌嗪-1-基)吡啶嗪

概述

描述

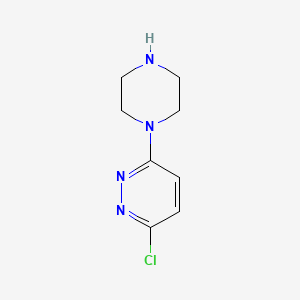

3-Chloro-6-(piperazin-1-yl)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a chlorine atom at position 3 and a piperazine ring at position 6. Pyridazine derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

科学研究应用

3-Chloro-6-(piperazin-1-yl)pyridazine has been explored for various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an antimicrobial and antifungal agent.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

作用机制

Target of Action

It’s known that pyridazine derivatives have been studied for their analgesic and anti-inflammatory activities .

Mode of Action

The compound’s piperazine ring adopts a chair conformation, and the crystal structure is stabilized by weak intermolecular C-H⋯N hydrogen-bond interactions .

Biochemical Pathways

Some pyridazine derivatives have been seen to be active in the inhibition of prostaglandin e2 and interleukin activity .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is considered a p-gp substrate .

Result of Action

It’s known that some pyridazine derivatives have shown analgesic and anti-inflammatory activities .

Action Environment

It’s recommended that the compound be stored under inert gas (nitrogen or argon) at 2-8°c .

生化分析

Biochemical Properties

3-Chloro-6-(piperazin-1-yl)pyridazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, 3-Chloro-6-(piperazin-1-yl)pyridazine can increase the levels of acetylcholine, potentially enhancing neurotransmission. Additionally, this compound interacts with various proteins, including those involved in signal transduction pathways, thereby influencing cellular responses .

Cellular Effects

The effects of 3-Chloro-6-(piperazin-1-yl)pyridazine on cells are diverse and depend on the cell type and context. In neuronal cells, this compound has been observed to enhance synaptic transmission by increasing acetylcholine levels . In cancer cells, 3-Chloro-6-(piperazin-1-yl)pyridazine has demonstrated cytotoxic effects, leading to cell cycle arrest and apoptosis . Furthermore, this compound can modulate cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . These effects highlight the potential of 3-Chloro-6-(piperazin-1-yl)pyridazine as a therapeutic agent in various diseases.

Molecular Mechanism

At the molecular level, 3-Chloro-6-(piperazin-1-yl)pyridazine exerts its effects through several mechanisms. One primary mechanism is the inhibition of acetylcholinesterase, which leads to increased acetylcholine levels and enhanced neurotransmission . Additionally, this compound can bind to specific receptors and proteins, altering their activity and downstream signaling pathways . For example, 3-Chloro-6-(piperazin-1-yl)pyridazine has been shown to inhibit the activity of certain kinases, thereby modulating cell signaling and gene expression . These molecular interactions underpin the diverse biological effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-6-(piperazin-1-yl)pyridazine can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Studies have shown that the biological activity of 3-Chloro-6-(piperazin-1-yl)pyridazine can diminish over time, necessitating careful handling and storage to maintain its efficacy . Long-term exposure to this compound in cell cultures has revealed sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .

Dosage Effects in Animal Models

The effects of 3-Chloro-6-(piperazin-1-yl)pyridazine in animal models vary with dosage. At low doses, this compound has been shown to enhance cognitive function by increasing acetylcholine levels in the brain . At higher doses, 3-Chloro-6-(piperazin-1-yl)pyridazine can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, threshold effects have been observed, where a minimum concentration of the compound is required to achieve significant biological effects .

Metabolic Pathways

3-Chloro-6-(piperazin-1-yl)pyridazine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may retain biological activity . Additionally, 3-Chloro-6-(piperazin-1-yl)pyridazine can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . These interactions can alter metabolite levels and impact overall cellular function.

Transport and Distribution

Within cells and tissues, 3-Chloro-6-(piperazin-1-yl)pyridazine is transported and distributed through various mechanisms. This compound can cross cell membranes via passive diffusion and may also be transported by specific membrane transporters . Once inside the cell, 3-Chloro-6-(piperazin-1-yl)pyridazine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs such as the liver and brain .

Subcellular Localization

The subcellular localization of 3-Chloro-6-(piperazin-1-yl)pyridazine is critical for its activity and function. This compound can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target proteins and enzymes . Post-translational modifications, such as phosphorylation, can influence the targeting and localization of 3-Chloro-6-(piperazin-1-yl)pyridazine within the cell . These localization patterns are essential for understanding the precise mechanisms by which this compound exerts its biological effects.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(piperazin-1-yl)pyridazine typically involves the reaction of 3-chloropyridazine with piperazine. One common method includes the nucleophilic substitution reaction where 3-chloropyridazine is reacted with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 3-Chloro-6-(piperazin-1-yl)pyridazine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and scalability .

化学反应分析

Types of Reactions

3-Chloro-6-(piperazin-1-yl)pyridazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at position 3 can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.

Cyclization: It can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridazines.

Oxidation: Formation of pyridazine N-oxides.

Reduction: Formation of piperazinylamines.

相似化合物的比较

Similar Compounds

- 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine

- 3-Chloro-6-(1H-pyrrol-1-yl)pyridazine

- 3-Chloro-6-(4-methoxyphenyl)piperazine

Uniqueness

3-Chloro-6-(piperazin-1-yl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazine ring enhances its solubility and bioavailability, making it a valuable scaffold for drug development.

生物活性

3-Chloro-6-(piperazin-1-yl)pyridazine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of 3-Chloro-6-(piperazin-1-yl)pyridazine is . The structure features a pyridazine ring substituted with a piperazine moiety and a chlorine atom, which contributes to its biological activity.

Pharmacological Properties

The biological activity of 3-Chloro-6-(piperazin-1-yl)pyridazine has been investigated in various studies, revealing its potential as an antimicrobial and antidiabetic agent.

Antimicrobial Activity

Research has demonstrated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. A study found that related compounds showed varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15.6 to 125 µg/mL .

Antidiabetic Activity

In the context of diabetes management, compounds similar to 3-Chloro-6-(piperazin-1-yl)pyridazine have been tested for their ability to enhance insulin sensitivity. One study reported that certain piperazine derivatives improved glycemic control in diabetic mouse models, indicating potential for developing new antidiabetic therapies .

The mechanism through which 3-Chloro-6-(piperazin-1-yl)pyridazine exerts its effects may involve modulation of specific receptors and enzymes:

- PPAR Activation : Some studies suggest that related compounds can activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and fat storage .

- Enzyme Inhibition : The compound may inhibit enzymes involved in glucose metabolism, contributing to its antidiabetic effects.

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various piperazine derivatives, including those based on pyridazine structures. The results indicated that modifications at the piperazine nitrogen significantly influenced antibacterial potency. For example, derivatives with electron-withdrawing groups exhibited enhanced activity against E. coli and S. aureus, suggesting structure-activity relationships (SAR) that could guide future drug design .

Study 2: Antidiabetic Potential

In a study involving diabetic db/db mice, a related compound demonstrated a reduction in plasma glucose levels by approximately 26% after administration at a dose of 100 mg/kg for ten days. This effect was comparable to known antidiabetic agents like rosiglitazone, which underscores the therapeutic potential of piperazine-based pyridazines in managing diabetes .

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 3-Chloro-6-(piperazin-1-yl)pyridazine | TBD | Staphylococcus aureus |

| Piperazine derivative A | 15.6 | E. coli |

| Piperazine derivative B | 125 | Staphylococcus aureus |

Table 2: Antidiabetic Effects in db/db Mice

| Compound | Dose (mg/kg) | Plasma Glucose Reduction (%) |

|---|---|---|

| 3-Chloro-6-(piperazin-1-yl)pyridazine | 100 | 26 |

| Rosiglitazone | 5 | 35 |

属性

IUPAC Name |

3-chloro-6-piperazin-1-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c9-7-1-2-8(12-11-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPPQFXYIZTQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415391 | |

| Record name | 3-chloro-6-(piperazin-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56392-83-7 | |

| Record name | 3-Chloro-6-(1-piperazinyl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56392-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-6-(piperazin-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-6-(1-PIPERAZINYL)PYRIDAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。